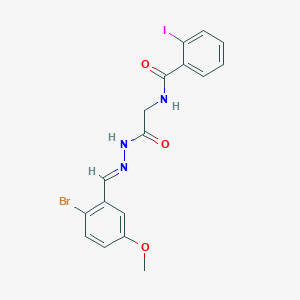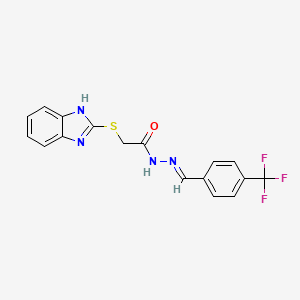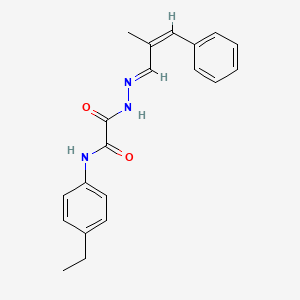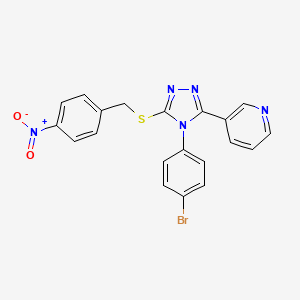
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide: is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the iodobenzamide moiety. The reaction conditions often include the use of ethanol as a solvent and the addition of a few drops of concentrated sulfuric acid to catalyze the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and iodine reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The bromine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as an antimicrobial, antitubercular, and antimalarial agent. Metal complexes of the compound have shown promising activity against various pathogens .
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties. It can also be used in the synthesis of other complex organic molecules.
Wirkmechanismus
The biological activity of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is primarily attributed to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, disrupting their normal function. The presence of the hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and enhancing their biological activity .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-naphthylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethylbenzamide
Uniqueness: The presence of both bromine and iodine atoms in N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide distinguishes it from other similar compounds. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
769147-36-6 |
|---|---|
Molekularformel |
C17H15BrIN3O3 |
Molekulargewicht |
516.1 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H15BrIN3O3/c1-25-12-6-7-14(18)11(8-12)9-21-22-16(23)10-20-17(24)13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChI-Schlüssel |
IPFKSEAQHDKLMN-ZVBGSRNCSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)


![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)



![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

